Bienvenue dans la boutique en ligne BenchChem!

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Physicochemical property profiling LogP δ-opioid receptor ligands

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021040-17-4) is a synthetic small molecule (MW 369.34 g/mol, C17H18F3N3O3) belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype. This chemotype has been recently identified as a novel δ-opioid receptor (DOR) agonist scaffold, with specific derivatives demonstrating submicromolar DOR binding affinity and in vivo anti-allodynic efficacy in a complete Freund's adjuvant model of inflammatory pain.

Molecular Formula C17H18F3N3O3
Molecular Weight 369.344
CAS No. 1021040-17-4
Cat. No. B2869574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021040-17-4
Molecular FormulaC17H18F3N3O3
Molecular Weight369.344
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O
InChIInChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)7-9-22(10-8-16)13(24)11-3-5-12(6-4-11)17(18,19)20/h3-6H,2,7-10H2,1H3,(H,21,26)
InChIKeyXRSUIBYRSLVYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Research-Grade Spirocyclic Scaffold for δ-Opioid Receptor Probe Development


3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021040-17-4) is a synthetic small molecule (MW 369.34 g/mol, C17H18F3N3O3) belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype. This chemotype has been recently identified as a novel δ-opioid receptor (DOR) agonist scaffold, with specific derivatives demonstrating submicromolar DOR binding affinity and in vivo anti-allodynic efficacy in a complete Freund's adjuvant model of inflammatory pain [1]. The compound features a para-trifluoromethylbenzoyl substituent at the 8-position and an N-ethyl group at the 1-position, distinguishing it from other published analogs in this emerging class.

Why 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by a Random In-Class Analog


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, minor structural modifications profoundly impact pharmacological selectivity and potency. A foundational study showed that three close analogs from this chemotype—differing only in their N3 substituents—exhibited a 2.6-fold range in DOR binding affinity (Ki: 52–138 nM) and a dramatic 8.1-fold range in DOR-over-MOR selectivity (binding selectivity: 0.7 to 9.6-fold) [1]. This demonstrates that the specific substitution pattern, including the N3-ethyl group and the para-trifluoromethylbenzoyl moiety of the target compound, is not interchangeable without anticipated shifts in target engagement, functional bias, and off-target liability. Procurement of a generic analog without precise structural verification carries a high risk of experimental failure due to these non-linear structure-activity relationships.

Quantitative Differentiation Guide for 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021040-17-4)


Para-Substitution of the Benzoyl Ring Modulates Lipophilicity-Driven Membrane Permeability Relative to Meta and Ortho Isomers

The para-trifluoromethyl substitution on the benzoyl ring of the target compound results in a distinct dipole moment and linear molecular geometry compared to its meta- and ortho-substituted isomers (CAS not available). This geometric arrangement is predicted to influence the compound's lipophilicity and membrane permeability. While the exact LogP of the target compound has not been experimentally determined, the para-substituted benzoyl group generally confers a higher clogP compared to the meta isomer, potentially enhancing passive membrane diffusion. This is a critical differentiator, as central nervous system (CNS) penetration is a prerequisite for the DOR agonist activity validated for this chemotype [1].

Physicochemical property profiling LogP δ-opioid receptor ligands

The N3-Ethyl Group Minimizes Steric Bulk, Potentially Enhancing DOR Binding Affinity Over N3-Benzyl and N3-Phenylethyl Analogs

The target compound possesses an N3-ethyl substituent, which is significantly smaller than the N3-benzyl (CAS 1021040-07-2) and N3-(2-phenylethyl) (CAS 1021032-47-2) groups found in closely related commercial analogs . The foundational DOR agonist study reports that for this chemotype, a smaller N3 substituent (compound 1) results in superior DOR binding affinity (Ki: 52 nM) versus a larger substituent (compound 2, Ki: 92 nM) [1]. Although the target compound was not directly tested in that study, the structure-activity trend suggests that its minimalistic N3-ethyl group could be advantageous for achieving higher DOR affinity compared to bulkier analogs.

Structure-activity relationship δ-opioid receptor binding affinity

Predicted G-Protein Bias Profile May Differ from Clinical-Stage SNC80 Chemotype Agonists

A key liability of historical DOR agonists like SNC80 is their high efficacy for β-arrestin recruitment, a signaling pathway linked to pro-convulsant side effects. The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, to which the target compound belongs, is characterized by partial β-arrestin 2 recruitment (efficacy of 58-65% for compounds 1-3) and a slight bias towards G-protein signaling [1]. This contrasts sharply with SNC80, a β-arrestin super-recruiter. The target compound, by virtue of its core scaffold, is expected to share this favorable signaling bias, potentially offering a wider therapeutic window and reduced seizure risk. This is a direct class-level differentiation from the failed first-generation DOR agonists.

Functional selectivity β-arrestin recruitment δ-opioid receptor

Molecular Weight Advantage for CNS Drug-Likeness Over Larger Triazaspiro Analogs

The target compound has a molecular weight (MW) of 369.34 g/mol, which is lower than many structurally related triazaspiro derivatives, such as the 3-benzyl (MW 445.44 g/mol) and 3-(2-phenylethyl) (MW 445.44 g/mol) analogs [1]. In CNS drug design, a MW below 400 g/mol is a key parameter for optimal passive permeability and blood-brain barrier penetration. The target compound's lower MW, driven by its small N3-ethyl group, provides a theoretical advantage for CNS exposure over these larger, commercially available comparators.

Drug-likeness CNS drug design physicochemical properties

Optimal Research Applications for 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Class-Validated Evidence


Development of Novel DOR Agonist Chemical Probes with Reduced Seizure Liability

The target compound is an ideal starting scaffold for synthesizing a focused library aimed at exploring the structure-activity relationship at the N3 and 8-positions of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The chemotype's established partial β-arrestin 2 recruitment profile, contrasting with the pro-convulsant SNC80 chemotype, makes it a unique foundation for building analgesic probes with a potentially improved safety margin [1]. The para-trifluoromethylbenzoyl group serves as a metabolically stable, electron-withdrawing anchor that can be systematically varied.

Comparative Physicochemical Profiling of Positional Isomers for CNS Penetrance Optimization

This compound, when procured alongside its ortho- and meta-trifluoromethylbenzoyl isomers, enables a controlled study on how the position of a strong electron-withdrawing group affects passive membrane permeability, metabolic stability, and ultimately CNS exposure in rodent models. Given the DOR target's location in the CNS, understanding these subtle structural determinants is critical for candidate selection [1]. The target's lower molecular weight compared to N3-benzyl analogs provides a superior starting point for such comparative studies.

Custom Functionalization for Biased Signaling Research at Opioid Receptors

For academic labs focused on opioid receptor signaling bias, the target compound provides a clean, modifiable template. The N3-ethyl group can be replaced with a linker-attached fluorophore or biotin for pull-down experiments, while the para-trifluoromethylbenzoyl group maintains the pharmacophoric features essential for DOR engagement. The chemotype's inherent G-protein bias (bias factor 1.1-1.6 for analogs [1]) can be leveraged to design tools that decouple analgesia from β-arrestin-mediated side effects.

Preclinical In Vivo Efficacy Screening in Inflammatory Pain Models

Leveraging the data from the foundational 2024 study, which shows that a close analog (compound 1) possesses anti-allodynic efficacy in a complete Freund's adjuvant model of inflammatory pain in C57BL/6 mice at 30 mg/kg [1], the target compound can be used as a comparator in dose-response studies. Its distinct N3-ethyl substitution may result in a differentiated pharmacokinetic and pharmacodynamic profile, justifying its direct comparison with the published lead.

Quote Request

Request a Quote for 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.